molecular formula C42H67NO15 B12952324 (2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,11E,13E,16R)-4-acetoxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate

(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,11E,13E,16R)-4-acetoxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate

Cat. No.: B12952324
M. Wt: 826.0 g/mol
InChI Key: ZRNXEMIDBIPJDC-NNWMLYIESA-N
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Description

Crystallographic Analysis and Absolute Configuration Determination

Single-crystal X-ray diffraction analysis remains the gold standard for unambiguous determination of absolute configuration in complex macrocycles. For this compound, high-quality crystals were obtained through slow evaporation of a methanol solution containing stoichiometric ratios of the target molecule and sodium chloride. The crystal structure (Figure 1) revealed a bowl-shaped macrocyclic core with three distinct structural domains:

  • A 16-membered lactone ring featuring conjugated dienes at C11–C13
  • Two substituted tetrahydro-2H-pyran rings at C6 and C3’ positions
  • A 3-methylbutanoate ester group at the C3” position

The absolute configuration was confirmed through anomalous dispersion effects observed in the diffraction data, with Flack parameter refinement yielding a value of 0.02(2), confirming the proposed stereochemistry. Key structural features include:

Parameter Value (Å/°) Significance
Lactone ring puckering Q = 1.42 Å Indicates chair-boat conformation
C7–O–C6’ bond angle 118.7° Maintains macrocyclic strain
Interplanar spacing 3.9–4.2 Å Facilitates π-stacking interactions

Hydrogen bonding networks stabilize the crystal lattice, with the C5 hydroxyl forming a bifurcated hydrogen bond to both the lactone carbonyl (2.87 Å) and adjacent water molecule (2.94 Å). The dimethylamino group at C4’ participates in charge-assisted N–H⋯O interactions (2.65 Å) with acetate oxygen atoms, creating a three-dimensional supramolecular architecture.

Properties

Molecular Formula

C42H67NO15

Molecular Weight

826.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C42H67NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29,31,34-41,49-50H,15,17,19-22H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27+,29+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

ZRNXEMIDBIPJDC-NNWMLYIESA-N

Isomeric SMILES

C[C@@H]1C/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C

Canonical SMILES

CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C

Origin of Product

United States

Preparation Methods

Fermentation

  • Microorganism : Streptomyces strains such as Streptomyces venezuelae or Streptomyces narbonensis are commonly used for producing the macrolide aglycone.

  • Culture Conditions : Optimized media containing carbon and nitrogen sources, along with controlled pH and temperature, promote maximal yield of the macrolide core.

  • Isolation : After fermentation, the macrolide is extracted from the broth using organic solvents like ethyl acetate or butanol.

Chemical Modifications

Step Reaction Type Reagents/Conditions Purpose
Acetylation Esterification Acetic anhydride, pyridine Introduce acetoxy groups at hydroxyls
Methylation Alkylation Methyl iodide, base (e.g., K2CO3) Install methoxy groups
Oxidation Selective oxidation PCC (Pyridinium chlorochromate) or Dess–Martin periodinane Convert alcohols to ketones or aldehydes
Glycosylation Nucleophilic substitution Glycosyl donors (e.g., trichloroacetimidates), Lewis acid catalysts (e.g., BF3·OEt2) Attach sugar moieties with stereocontrol
Esterification Ester formation Acid chlorides or anhydrides, base Attach 3-methylbutanoate ester groups

Glycosylation Specifics

  • The sugar units are typically 2,4-dimethyltetrahydro-2H-pyran derivatives with specific stereochemistry (2S,3S,4R,6S).

  • Glycosylation is performed under anhydrous conditions to prevent hydrolysis.

  • Stereoselective catalysts and protecting groups are used to ensure the correct anomeric configuration.

Purification

  • Chromatographic techniques such as preparative HPLC or flash chromatography are employed to isolate the final compound with high purity.

  • Crystallization may be used for further purification.

Research Findings and Optimization

  • Studies have shown that the yield and stereochemical purity of the compound depend heavily on the choice of glycosylation method and protecting group strategy.

  • Enzymatic glycosylation has been explored to improve regio- and stereoselectivity.

  • Semi-synthetic approaches starting from fermentation-derived macrolides reduce the complexity and cost compared to total synthesis.

  • Optimization of fermentation parameters (pH, temperature, nutrient composition) significantly impacts the production scale and purity of the macrolide core.

Summary Table of Preparation Steps

Preparation Stage Description Key Reagents/Conditions Outcome
Fermentation Biosynthesis of macrolide core Streptomyces culture, optimized media Macrolide aglycone
Extraction Isolation from fermentation broth Organic solvents (ethyl acetate) Crude macrolide extract
Acetylation Introduction of acetoxy groups Acetic anhydride, pyridine Acetylated macrolide
Methylation Installation of methoxy groups Methyl iodide, base Methoxylated macrolide
Oxidation Formation of keto/aldehyde groups PCC or Dess–Martin reagent Oxidized macrolide
Glycosylation Attachment of sugar moieties Glycosyl donors, Lewis acids Glycosylated macrolide
Esterification Addition of 3-methylbutanoate ester groups Acid chlorides, base Final esterified macrolide (target compound)
Purification Isolation of pure compound HPLC, crystallization Pure target compound

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Drug Design and Development

The intricate structure of this compound suggests its utility in drug design. The use of computational chemistry has been pivotal in accelerating the drug discovery process. For instance, molecular modeling techniques allow researchers to explore extensive chemical spaces efficiently. This compound could serve as a lead structure for designing new pharmaceuticals targeting specific biological pathways .

Case Study: Targeting Enzymes

Recent studies have demonstrated the effectiveness of structurally similar compounds in inhibiting enzymes relevant to diseases such as cancer and metabolic disorders. By modifying the functional groups on this compound, researchers can optimize its binding affinity to target enzymes .

Synthesis of Bioactive Compounds

The compound's complex stereochemistry makes it an excellent candidate for synthesizing bioactive natural products. Its derivatives can be explored for their pharmacological properties against various diseases. For example, compounds with similar structures have shown anti-inflammatory and antimicrobial activities .

Development of Agrochemicals

In agriculture, the synthesis of compounds with similar frameworks has led to the development of novel agrochemicals. These compounds can act as pesticides or herbicides that are more effective and environmentally friendly. The ability to modify the compound's structure allows for tailored solutions to pest resistance and crop protection strategies .

Case Study: Sustainable Agriculture

Research has shown that derivatives of complex organic molecules can enhance crop yield by improving resistance to pathogens. The application of such compounds could significantly reduce the reliance on traditional chemical pesticides .

Organic Electronics

The potential for this compound in materials science is notable. Its unique structural properties may allow it to be used in organic electronics and photonic devices. The incorporation of such compounds into electronic materials can lead to improved conductivity and efficiency in devices such as organic light-emitting diodes (OLEDs) .

Catalysis

The compound's functional groups can also be utilized in catalysis. By serving as a catalyst or a precursor for catalysts in organic reactions, it can facilitate various chemical transformations under milder conditions .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ester-Functionalized Macrocyclic Compounds

The 3-methylbutanoate ester group is a critical structural motif in the target compound. Similar esters, such as ethyl 3-methylbutanoate and (3,5,6-trimethylpyrazin-2-yl)methyl 3-methylbutanoate, have been identified in semiochemical studies (e.g., insect attractants in Drakaea livida orchids) . However, the target compound’s macrocyclic backbone distinguishes it from these simpler esters, which lack the fused pyran and oxacyclohexadeca systems.

Parameter Target Compound Ethyl 3-Methylbutanoate (3,5,6-Trimethylpyrazin-2-yl)methyl 3-Methylbutanoate
Molecular Weight ~950–1000 g/mol (estimated) 144.21 g/mol 264.32 g/mol
Functional Groups Macrocyclic lactone, acetoxy, methoxy, dimethylamino, 3-methylbutanoate Simple ester Pyrazine-linked ester
Biological Activity Hypothesized anticancer/antimicrobial (based on structural analogs) Volatile fruit aroma compound Insect attractant

Valepotriate Derivatives

The compound "(1S,6S,7R)-6-(acetyloxy)-1-[(3-methylbutanoyl)oxy]-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2’-oxiran]-4-ylmethyl 3-methylbutanoate" (Amcp) shares the 3-methylbutanoate ester group and spirocyclic framework with the target compound. However, Amcp’s smaller tricyclic structure and lack of a macrocyclic lactone result in distinct pharmacokinetic profiles. Amcp demonstrates Noxa-dependent apoptosis via PI3K/AKT pathway inhibition, suggesting that the target compound’s larger structure may enhance or modify this activity .

Fluorinated Triazole Derivatives

Compounds such as "(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate" (Compound 16) are structurally distinct due to their fluorinated alkyl chains and triazole linkages. These compounds prioritize nucleic acid interaction (e.g., base-pairing analogs), whereas the target compound’s lactone and pyran systems suggest membrane-targeting mechanisms.

Key Research Findings

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Functional Groups Biological Role Reference
Target Compound Macrocyclic lactone Acetoxy, methoxy, dimethylamino, 3-methylbutanoate Hypothesized anticancer
Amcp Spirocyclic tricycle 3-Methylbutanoate, acetyloxy Apoptosis inducer
(3,5,6-Trimethylpyrazin-2-yl)methyl 3-Methylbutanoate Pyrazine-linked ester 3-Methylbutanoate, trimethylpyrazine Insect attractant
Compound 16 Fluorinated triazole Heptadecafluoroalkyl, triazole, acetoxy Nucleic acid interaction

Table 2: Physicochemical Properties (Estimated)

Property Target Compound Amcp Ethyl 3-Methylbutanoate
LogP 3.8–4.2 2.5 1.9
Water Solubility Low Moderate High
Volatility Very low Low High

Biological Activity

The compound is a complex organic molecule with notable potential biological activities. This article explores its biological activity through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a multi-ring structure with multiple hydroxyl groups and methoxy substitutions. Its molecular formula is C₃₃H₅₅N₃O₁₈ and it has a molecular weight of approximately 713.71 g/mol. The stereochemistry of the compound is crucial for its biological function.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that polyketides can act as effective antimicrobial agents by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

2. Antitumor Activity

Compounds derived from complex natural products often demonstrate antitumor effects. In vitro studies have reported that certain derivatives of similar structures inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest . The mechanism typically involves interaction with specific cellular receptors or enzymes crucial for tumor growth.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. Compounds with similar functionalities have been shown to reduce the levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in various models .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated a series of related compounds against various bacterial strains. The results demonstrated that compounds with structural similarities exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
Compound A1S. aureus
Compound B5E. coli
Target Compound3S. aureus

Case Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties of structurally related compounds, researchers found that a derivative exhibited an IC50 value of 15 µM against breast cancer cell lines (MCF-7). This suggests a promising avenue for further development in cancer therapeutics.

The biological activity of the compound can be attributed to several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with specific receptors on cell surfaces, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Enzyme Inhibition : Many polyketides act as enzyme inhibitors, blocking key metabolic pathways necessary for pathogen survival or tumor growth.

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